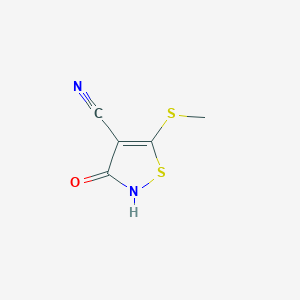

![molecular formula C10H10N2O3S2 B1300243 (4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid CAS No. 54968-60-4](/img/structure/B1300243.png)

(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid

Descripción general

Descripción

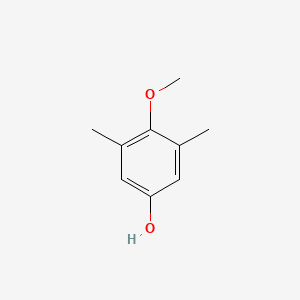

“(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid” is a compound that belongs to the class of thienopyrimidine derivatives . Thienopyrimidines are key structural fragments of antiviral agents . They are important and widely represented in medicinal chemistry as they are structural analogs of purines .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves the use of the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

The Dimroth rearrangement is a key chemical reaction involved in the synthesis of thienopyrimidine derivatives . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are influenced by numerous factors. These include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thiophene and its substituted derivatives, which include the compound , are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .

Anti-Inflammatory Properties

These compounds are known to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antimicrobial Properties

Thiophene derivatives have been shown to have antimicrobial properties . This suggests that they could be used in the development of new antimicrobial drugs .

Anticancer Properties

Thiophene derivatives have been found to exhibit anticancer properties . This suggests potential applications in cancer treatment .

Material Science

In the field of material science, thiophene derivatives are used as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Light-Emitting Diodes (LEDs)

Thiophene-mediated molecules have a significant role in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the electronics industry.

Antifungal Properties

Thiophene derivatives have been found to have antifungal properties . This suggests potential applications in the treatment of fungal infections .

Antiviral Properties

Some thiophene derivatives have shown potential as inhibitors of certain viral proteins, suggesting potential applications in antiviral therapies .

Mecanismo De Acción

Target of Action

It’s known that thiophene-based analogs, which this compound is a part of, have been studied for their potential as biologically active compounds . They have shown a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets due to their structural versatility . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

The compound is likely involved in several biochemical pathways due to its structural similarity to other thiophene derivatives. For instance, it’s known that 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a structurally similar compound, is synthesized in fruits through a series of enzymatic steps . Additionally, HDMF is also a product of the Maillard reaction, a complex series of chemical reactions between an amino acid and a reducing sugar .

Pharmacokinetics

It’s known that the compound’s structural analog, hdmf, is metabolized to a flavorless glucoside during fruit ripening . This suggests that similar metabolic transformations might occur with this compound.

Result of Action

It’s known that hdmf, a structurally similar compound, has shown potential as an anti-infective agent in human microbial infections, as it can arrest the cell cycle at the s and g2/m phase in candida albicans .

Direcciones Futuras

Thienopyrimidine derivatives hold a unique place between fused pyrimidine compounds . Given their wide range of biological activity and their structural similarity to purines, they are likely to continue to be a focus of research in medicinal chemistry . Future research may focus on developing more efficient synthesis methods, exploring their mechanism of action in more detail, and investigating their potential applications in the treatment of various diseases .

Propiedades

IUPAC Name |

2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S2/c1-4-5(2)17-9-7(4)8(15)11-10(12-9)16-3-6(13)14/h3H2,1-2H3,(H,13,14)(H,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWACCRXYJGLMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352570 | |

| Record name | [(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780705 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid | |

CAS RN |

54968-60-4 | |

| Record name | [(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzoic acid](/img/structure/B1300174.png)

![5-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B1300189.png)